molecular formula C14H9F3N2 B13087654 2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole CAS No. 91437-85-3

2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole

Cat. No.: B13087654
CAS No.: 91437-85-3
M. Wt: 262.23 g/mol
InChI Key: USTBLMSPAVZZOE-UHFFFAOYSA-N
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Description

2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole is a compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. The presence of a trifluoromethyl group in its structure makes it particularly interesting due to the unique properties imparted by the fluorine atoms. Benzimidazoles are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal. This reaction is carried out under acidic conditions to facilitate the formation of the imidazole ring . Another common method involves the use of trifluoroacetimidoyl chlorides, which react with primary amines in the presence of catalytic copper(I) iodide and tetramethylethylenediamine (TMEDA) to yield the desired benzimidazole .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl or imidazole rings.

Scientific Research Applications

2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced biological activity. These characteristics make it a valuable compound for various applications in research and industry .

Properties

CAS No.

91437-85-3

Molecular Formula

C14H9F3N2

Molecular Weight

262.23 g/mol

IUPAC Name

2-phenyl-6-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)10-6-7-11-12(8-10)19-13(18-11)9-4-2-1-3-5-9/h1-8H,(H,18,19)

InChI Key

USTBLMSPAVZZOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F

Origin of Product

United States

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